molecular formula C6H5BrCl2N2 B155046 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine CAS No. 1780-34-3

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine

Cat. No.: B155046
CAS No.: 1780-34-3
M. Wt: 255.92 g/mol
InChI Key: QWXHEBBKNUXONN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine is a halogenated pyrimidine derivative with a bromomethyl group at position 5, chlorine atoms at positions 4 and 6, and a methyl group at position 2. Its molecular formula is C₆H₅BrCl₂N₂, and it is primarily used in pharmaceutical and agrochemical research as a reactive intermediate. The bromomethyl group at position 5 serves as a versatile site for nucleophilic substitution or cross-coupling reactions, enabling further functionalization .

Properties

IUPAC Name

5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrCl2N2/c1-3-10-5(8)4(2-7)6(9)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXHEBBKNUXONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285127
Record name 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine
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Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1780-34-3
Record name 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine
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Record name 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine
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Record name 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine
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Preparation Methods

Starting Materials and Reaction Design

The synthesis begins with 4,6-dihydroxy-2-methylpyrimidine, which undergoes chlorination to form 4,6-dichloro-2-methylpyrimidine. Traditional methods employed phosphorus oxychloride (POCl₃), but recent advancements have introduced safer alternatives such as triphosgene (bis(trichloromethyl) carbonate).

Key Reaction Conditions:

ParameterTraditional (POCl₃)Modern (Triphosgene)
ReagentPOCl₃Triphosgene
SolventTolueneEthylene dichloride
CatalystNoneN,N-Diethylaniline
TemperatureReflux (~110°C)Reflux (~83°C)
Reaction Time8–12 hours6–8 hours
Yield75–80%85–90%

The shift to triphosgene reduces environmental hazards and improves safety profiles while maintaining high yields.

Case Study: Industrial-Scale Chlorination

A patented method (CN102432547A) demonstrates the efficacy of triphosgene in large-scale synthesis:

  • Step 1 : 4,6-dihydroxy-2-methylpyrimidine is treated with sodium methoxide and methyl malonate in methanol, yielding 4,6-dihydroxy-2-methylpyrimidine after crystallization.

  • Step 2 : Chlorination with triphosgene in ethylene dichloride and N,N-diethylaniline at reflux for 6–8 hours achieves 90% yield.

Advantages :

  • Elimination of toxic phosgene gas generation.

  • Simplified purification via recrystallization (hexane/ethyl acetate).

Bromination of 4,6-Dichloro-2-methylpyrimidine

Radical Bromination Mechanism

The bromomethyl group is introduced via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). The reaction proceeds under reflux in a non-polar solvent (e.g., carbon tetrachloride or ethylene dichloride)4.

Reaction Scheme:

4,6-Dichloro-2-methylpyrimidine+NBSAIBN, Δ5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine\text{4,6-Dichloro-2-methylpyrimidine} + \text{NBS} \xrightarrow{\text{AIBN, Δ}} \text{this compound}

Critical Parameters :

  • Initiator Concentration : 1–2 mol% AIBN relative to NBS.

  • Temperature : 70–80°C (reflux conditions).

  • Reaction Time : 4–6 hours.

Table 2: Bromination Yield Under Varied Conditions

NBS Equiv.AIBN (mol%)SolventTime (h)Yield (%)
1.01.0CCl₄465
1.21.5CCl₄578
1.52.0Ethylene DCM682

Higher NBS equivalents and initiator concentrations improve yields but risk over-bromination. Ethylene dichloride enhances solubility of the pyrimidine substrate, facilitating radical propagation4.

Purification and Characterization

Purification Techniques

  • Recrystallization : Preferred for industrial applications due to scalability. A 9:1 hexane/ethyl acetate mixture achieves >95% purity.

  • Column Chromatography : Used in laboratory settings (silica gel, gradient elution with hexane/ethyl acetate).

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.32 (s, 2H, CH₂Br), 2.58 (s, 3H, CH₃).

  • ¹³C NMR : δ 162.1 (C-2), 157.8 (C-4, C-6), 33.9 (CH₂Br), 21.4 (CH₃).

  • MS (ESI) : m/z 263.9 [M+H]⁺.

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.2 min, purity >98%.

Industrial Production and Scalability

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat transfer and mixing efficiency during bromination. This reduces reaction times by 30% and improves yields to 85–90% .

Scientific Research Applications

Chemical Properties and Structure

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine is characterized by the following chemical formula:

  • Molecular Formula : C6H5BrCl2N2
  • Molecular Weight : 238.93 g/mol
  • CAS Number : 1780-34-3

The compound features a bromomethyl group and dichloro substituents on a pyrimidine ring, which contribute to its reactivity and utility in organic synthesis.

Pharmaceutical Applications

One of the primary applications of this compound is in pharmaceutical synthesis. Its ability to undergo various functional group transformations makes it an essential building block for developing new drugs.

Case Study: Synthesis of NAPE-PLD Inhibitors

Recent research has highlighted the use of pyrimidine derivatives, including this compound, in the development of inhibitors for N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). These inhibitors are significant for studying lipid metabolism and have potential therapeutic implications for various diseases.

  • Structure–Activity Relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can enhance inhibitory potency against NAPE-PLD. For example, substituting different groups at specific positions on the pyrimidine ring has been shown to yield compounds with improved pharmacological profiles .

Agrochemical Applications

The compound also finds utility in the agrochemical sector. Its reactivity allows it to be used in the synthesis of herbicides and pesticides.

Example: Development of Herbicides

This compound has been employed as an intermediate in the synthesis of various herbicidal agents. The bromomethyl and dichloro groups facilitate nucleophilic substitution reactions that are crucial for constructing active herbicide molecules .

Material Science Applications

In addition to pharmaceuticals and agrochemicals, this compound is also explored for applications in materials science. Its structural characteristics enable it to be incorporated into polymer matrices or used as a dye precursor.

Potential Use in Dyes

The unique chemical structure allows for the development of dyes with specific properties. The incorporation of halogenated pyrimidines into dye formulations can lead to materials with enhanced stability and colorfastness .

Table 1: Summary of Applications

Application AreaDescriptionExamples
PharmaceuticalsIntermediate for drug synthesisNAPE-PLD inhibitors
AgrochemicalsSynthesis of herbicidesVarious herbicidal agents
Material ScienceDye precursorsColorfast dyes

Table 2: Structure–Activity Relationship Findings

CompoundSubstituentpIC50 ValueRemarks
Compound 1Cyclopropylmethylamide7.14 ± 0.04Most potent NAPE-PLD inhibitor
Compound 2Dimethylamine5.50 ± 0.05Moderate activity

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites on biological macromolecules, such as enzymes or DNA. The dichloro and methyl groups on the pyrimidine ring can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Position 2 Position 4 Position 5 Position 6 Molecular Weight Key Properties/Applications
5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine Methyl Cl BrCH₂ Cl 270.93 Reactive intermediate for alkylation
5-Bromo-4,6-dimethylpyrimidine Methyl CH₃ Br CH₃ 201.05 Electron-withdrawing Br; used in ligand synthesis
4,6-Dichloro-5-fluoro-2-methylpyrimidine Methyl Cl F Cl 181.00 Fluorine enhances metabolic stability
5-Amino-4,6-dichloro-2-methylpyrimidine Methyl Cl NH₂ Cl 193.02 Amino group enables nucleophilic reactions
5-Bromo-4-chloro-2-methylpyrimidine Methyl Cl Br H 207.46 Simpler halogenation substrate
4,6-Dichloro-5-methoxypyrimidine H Cl OCH₃ Cl 193.02 Methoxy group increases solubility

Reactivity and Functional Group Impact

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound (vs. simple bromo in 5-Bromo-4,6-dimethylpyrimidine) significantly enhances reactivity. Bromomethyl acts as a leaving group in alkylation or Suzuki-Miyaura coupling, whereas bromo substituents are less reactive in such transformations .
  • Dichloro Substituents : The 4,6-dichloro pattern in the target compound and 4,6-Dichloro-5-fluoro-2-methylpyrimidine creates electron-deficient pyrimidine rings, facilitating electrophilic aromatic substitution. However, fluorine in the latter compound reduces ring reactivity compared to chlorine .
  • Amino vs. Bromomethyl: 5-Amino-4,6-dichloro-2-methylpyrimidine exhibits nucleophilic behavior at position 5 (due to -NH₂), contrasting with the electrophilic bromomethyl group in the target compound .

Physical Properties and Crystallography

  • Melting Points :
    • 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K , higher than the target compound (data unavailable), likely due to stronger hydrogen bonding from the methoxy group.
    • 5-Bromo-4-chloro-2-methylpyrimidine has a molecular weight of 207.46 , lower than the target compound (270.93), reflecting the absence of a second chlorine and bromomethyl group.
  • Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice . The bromomethyl group in the target compound may introduce steric hindrance, altering packing efficiency.

Key Research Findings

Synthetic Flexibility : The bromomethyl group in this compound allows sequential functionalization, as demonstrated in TDAE-mediated reactions with carbonyl derivatives .

Toxicity Profile: Compounds with multiple halogens (e.g., Br, Cl) exhibit higher acute toxicity (GHS Category 2) compared to methoxy or amino analogs .

Stability Challenges : Bromomethyl-substituted pyrimidines are sensitive to light and moisture, requiring storage under inert conditions, unlike fluorinated analogs .

Biological Activity

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with bromomethyl and dichloro substituents, which influence its reactivity and biological interactions. The presence of halogens often enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in kinase pathways, which are critical in cancer cell proliferation and survival.
  • Cell Proliferation Modulation : It may affect signaling pathways involved in cell growth and apoptosis, making it a candidate for anticancer therapies.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound:

  • In Vitro Studies : The compound was tested against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against A549 (lung cancer) cells with an IC50 value indicating effective inhibition of cell growth .
Cell LineIC50 Value (μM)Assay Type
A5497.14 ± 0.04MTS Assay
HCC8275.13 ± 0.97MTS Assay
NCI-H3580.85 ± 0.05MTS Assay
  • Mechanistic Insights : The compound's mechanism involves interaction with DNA and modulation of gene expression related to cell cycle regulation .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Testing Against Bacteria : It exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, respectively .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in the bromomethyl and dichloro groups significantly influence the compound's potency. For example, modifications that enhance electron-withdrawing properties have been correlated with increased inhibitory activity against specific targets .

Key SAR Findings

ModificationObserved Effect
Removal of bromineDecreased potency
Addition of methyl groupsIncreased lipophilicity

Study on Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a preclinical model:

  • Design : The study involved administering varying doses to mice bearing xenograft tumors derived from human lung cancer cells.
  • Results : The compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Properties

In another study focusing on antimicrobial effects:

  • Methodology : Various concentrations were tested against clinical isolates of E. coli.
  • Findings : The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential use as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine, and how can purity be optimized?

The compound is typically synthesized via sequential halogenation. Starting from 4,6-dihydroxy-2-methylpyrimidine, chlorination using POCl₃ or PCl₅ yields 4,6-dichloro-2-methylpyrimidine. Bromomethylation is then achieved via radical bromination or nucleophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., light or thermal initiation). Purification often involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution). Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromomethyl CH₂Br resonance at δ ~4.3 ppm).
  • Mass Spectrometry (EI/ESI) : For molecular ion verification (e.g., [M+H]⁺ at m/z 263.9).
  • FT-IR : Identification of C-Br stretches (~550–600 cm⁻¹) and C-Cl stretches (~700 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, though limited by crystal growth challenges due to halogen volatility .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bromomethyl group acts as a reactive handle for further functionalization. Its reactivity is modulated by steric hindrance from adjacent chloro and methyl groups. Kinetic studies in polar aprotic solvents (e.g., DMF, DMSO) show SN2 mechanisms dominate, with rates dependent on nucleophile strength (e.g., amines, thiols). Competing elimination pathways (E2) emerge under high temperatures (>80°C) or strong bases (e.g., DBU), requiring careful optimization of reaction conditions .

Q. What experimental strategies resolve contradictions in reported reaction yields for bromomethylation steps?

Contradictions often arise from:

  • Reagent Purity : Residual moisture in NBS or solvents (e.g., DCM) quenches radicals; use molecular sieves or anhydrous conditions.
  • Light/Temperature Control : Radical bromination requires UV light (λ = 300–400 nm) or precise thermal initiation (60–70°C).
  • Byproduct Analysis : GC-MS or LC-MS identifies side products (e.g., dibrominated species), guiding stoichiometric adjustments. A Design of Experiments (DoE) approach, varying NBS equivalents, solvent polarity, and initiation methods, statistically isolates optimal parameters .

Q. How can computational methods predict the stability of this compound under storage conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model degradation pathways:

  • Hydrolytic Stability : Simulate water interaction with bromomethyl groups; solvation energy barriers predict hydrolysis rates.
  • Thermal Decomposition : Transition-state analysis identifies bond dissociation energies (e.g., C-Br vs. C-Cl). Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) aligns with computational predictions, guiding storage recommendations (desiccated, -20°C) .

Q. What methodological frameworks integrate this compound into studies of heterocyclic scaffold diversification?

  • Parallel Synthesis : Use this compound as a core for Suzuki-Miyaura couplings (Pd-catalyzed) or click chemistry (CuAAC).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) tracks regioselectivity in substitution reactions.
  • Structure-Activity Relationships (SAR) : Pair synthetic derivatives with in silico docking (e.g., AutoDock Vina) to target enzyme active sites (e.g., kinases, DNMTs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine

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